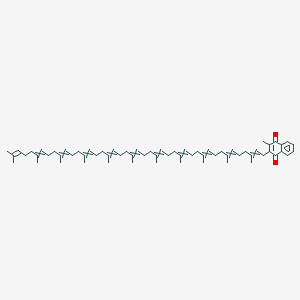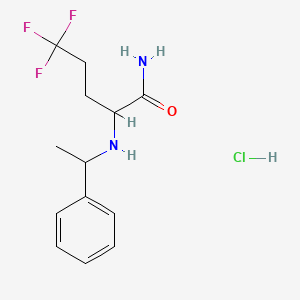![molecular formula C9H7BrN2O B13891081 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. The compound consists of an imidazo[1,2-a]pyridine core with a bromo substituent at the 3-position and an ethanone group at the 1-position. This structure imparts the compound with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and synthetic organic chemistry.
準備方法
The synthesis of 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent at room temperature, which facilitates the formation of the desired product through a one-pot tandem cyclization and bromination process . Another approach utilizes ethyl acetate as a solvent, with tert-butyl hydroperoxide (TBHP) promoting the cyclization and bromination reactions without the need for a base . These methods are advantageous due to their simplicity and efficiency, allowing for the production of this compound in good yields.
化学反応の分析
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent at the 3-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include TBHP for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a wide range of substituted imidazo[1,2-a]pyridines and related heterocycles.
科学的研究の応用
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies aimed at understanding enzyme inhibition and receptor binding.
作用機序
The mechanism by which 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromo substituent and ethanone group further enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
類似化合物との比較
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the ethanone group, which may reduce its binding affinity and specificity.
1-{3-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one: The chloro substituent may alter the compound’s reactivity and biological activity compared to the bromo analog.
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}propan-1-one: The longer alkyl chain may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in its analogs .
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
1-(3-bromoimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)12-5-3-2-4-7(12)11-8/h2-5H,1H3 |
InChIキー |
QBQRJCDPTCPCEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N2C=CC=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


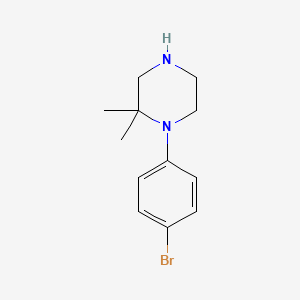
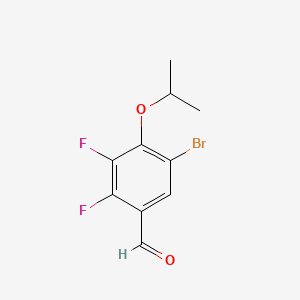
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)

![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)

![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
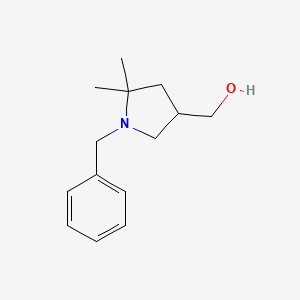
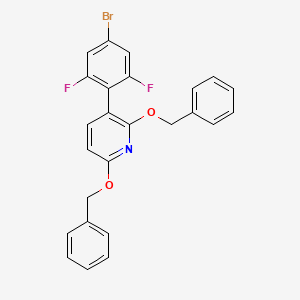
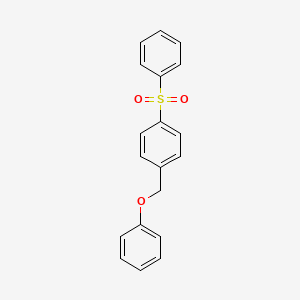
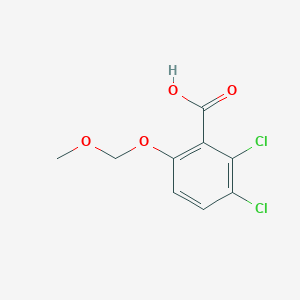
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
